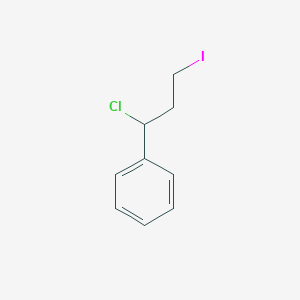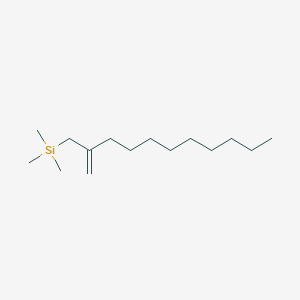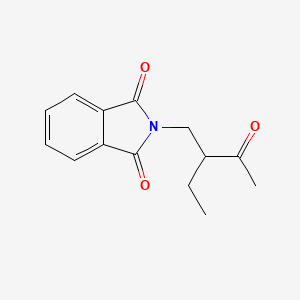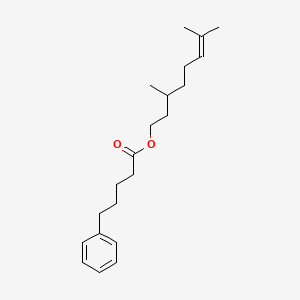![molecular formula C12H13N3O4S B14298949 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole CAS No. 116248-42-1](/img/structure/B14298949.png)
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and two methyl groups attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation.
Major Products
Reduction of Nitro Group: 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-amino-1H-imidazole.
Substitution Reactions: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[(Benzenesulfonyl)methyl]-1H-imidazole: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.
1,2-Dimethyl-5-nitroimidazole: Lacks the benzenesulfonyl group, affecting its biological activity and applications.
Benzenesulfonylmethylimidazole: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and nitro groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
特性
CAS番号 |
116248-42-1 |
|---|---|
分子式 |
C12H13N3O4S |
分子量 |
295.32 g/mol |
IUPAC名 |
4-(benzenesulfonylmethyl)-1,2-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C12H13N3O4S/c1-9-13-11(12(14(9)2)15(16)17)8-20(18,19)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChIキー |
BRIXTKQXSTVPBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


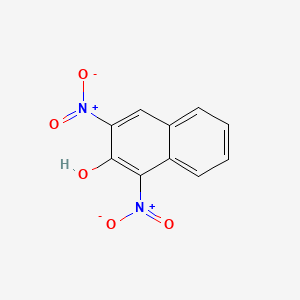
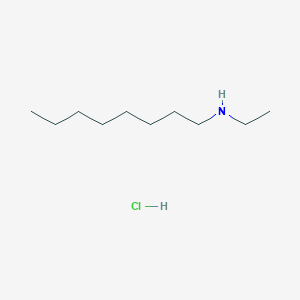
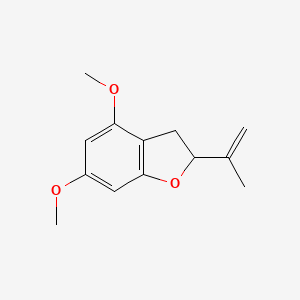
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
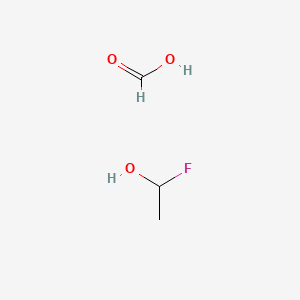
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)

